molecular formula C6H11NO2 B8191443 (2R,3R)-2-methylpyrrolidine-3-carboxylic Acid

(2R,3R)-2-methylpyrrolidine-3-carboxylic Acid

Cat. No.: B8191443
M. Wt: 129.16 g/mol
InChI Key: SGNKGPSXXFQUHT-RFZPGFLSSA-N
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Description

(2R,3R)-2-methylpyrrolidine-3-carboxylic Acid is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine ring structure, which is substituted with a methyl group and a carboxylic acid group. The stereochemistry of the compound, denoted by the (2R,3R) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2-methylpyrrolidine-3-carboxylic Acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures or the use of genetically engineered microorganisms can be employed to produce the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-2-methylpyrrolidine-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the nitrogen atom in the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,3R)-2-methylpyrrolidine-3-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a catalyst in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (2R,3R)-2-methylpyrrolidine-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved may include modulation of enzyme activity, alteration of metabolic processes, and interaction with cellular receptors.

Comparison with Similar Compounds

    (2S,3S)-2-methylpyrrolidine-3-carboxylic Acid: The enantiomer of the compound with different stereochemistry.

    Proline: A structurally similar amino acid with a pyrrolidine ring but lacking the methyl substitution.

    Pyrrolidine-3-carboxylic Acid: A compound with a similar backbone but without the methyl group.

Uniqueness: (2R,3R)-2-methylpyrrolidine-3-carboxylic Acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

IUPAC Name

(2R,3R)-2-methylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-5(6(8)9)2-3-7-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNKGPSXXFQUHT-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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